molecular formula C6H5ClN4 B559664 4-chloro-7H-pyrrolo[2,3-d]pyrimidin-2-amine CAS No. 84955-31-7

4-chloro-7H-pyrrolo[2,3-d]pyrimidin-2-amine

Cat. No. B559664
CAS RN: 84955-31-7
M. Wt: 168.58 g/mol
InChI Key: VIVLSUIQHWGALQ-UHFFFAOYSA-N
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Patent
US08008481B2

Procedure details

A mixture of 2-amino-7H-pyrrolo[2,3-d]pyrimidin-4-ol (Sigma, 150 mg, 1.0 mmol) in phosphorus oxychloride (1.5 mL) was heated at about 110° C. for about 30 minutes. Phosphorus oxychloride was carefully removed under reduced pressure and the reaction mixture was quenched by slow addition of ice water (10 mL). The resulting mixture was neutralized with saturated aqueous sodium carbonate (about 5 mL) to pH 7. The crude product was extracted into dichloromethane (20 mL) and washed with water (15 mL). The organic layer was separated and the aqueous phase was further extracted with dichloromethane (3×30 mL). The combined organic extracts were dried over anhydrous sodium sulfate and concentrated to give 4-chloro-7H-pyrrolo[2,3-d]pyrimidin-2-ylamine (0.036 g, 0.21 mmol) as a light yellow solid; LC/MS (Table 1, Method a) Rt 1.17 min; MS m/z: (M+H)+ 169.
Quantity
150 mg
Type
reactant
Reaction Step One
Quantity
1.5 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[N:3]=[C:4](O)[C:5]2[CH:10]=[CH:9][NH:8][C:6]=2[N:7]=1.P(Cl)(Cl)([Cl:14])=O>>[Cl:14][C:4]1[C:5]2[CH:10]=[CH:9][NH:8][C:6]=2[N:7]=[C:2]([NH2:1])[N:3]=1

Inputs

Step One
Name
Quantity
150 mg
Type
reactant
Smiles
NC=1N=C(C2=C(N1)NC=C2)O
Name
Quantity
1.5 mL
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
110 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Phosphorus oxychloride was carefully removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
the reaction mixture was quenched by slow addition of ice water (10 mL)
EXTRACTION
Type
EXTRACTION
Details
The crude product was extracted into dichloromethane (20 mL)
WASH
Type
WASH
Details
washed with water (15 mL)
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase was further extracted with dichloromethane (3×30 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic extracts were dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
ClC=1C2=C(N=C(N1)N)NC=C2
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.21 mmol
AMOUNT: MASS 0.036 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.